(S)-Nicotine-d3 N-Beta-D-Glucuronide
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Overview
Description
Nicotine is a naturally occurring alkaloid found predominantly in the tobacco plant (Nicotiana tabacum). It is a colorless, oily liquid in its pure form and turns brown upon exposure to air. Nicotine is known for its stimulant and addictive properties, making it the primary addictive component in tobacco products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nicotine can be synthesized through various methods. One common synthetic route involves the reaction of nicotinate ester with N-vinyl-2-pyrrolidinone in the presence of a base and a solvent. This reaction forms a mixture that is further processed to yield nicotine . Another method involves the preparation of 4-allyl-nicotinaldehyde through a tandem sequence, followed by allylation and subsequent steps .
Industrial Production Methods
Industrial production of nicotine typically involves extraction from tobacco leaves. The leaves are treated with solvents to extract nicotine, which is then purified through distillation and other chemical processes .
Chemical Reactions Analysis
Types of Reactions
Nicotine undergoes various chemical reactions, including:
Oxidation: Nicotine can be oxidized to form nicotine N-oxide, a more polar and water-soluble compound.
Methylation: Nicotine can undergo N-methylation to form quaternary ammonium products.
Conjugation: Nicotine can also undergo N-conjugation reactions, resulting in more water-soluble products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and other oxidizing agents.
Methylation: Methylation reactions often involve methyl iodide or other methylating agents.
Conjugation: Conjugation reactions typically involve enzymes that facilitate the addition of conjugating groups.
Major Products
Nicotine N-oxide: Formed through oxidation reactions.
Quaternary Ammonium Products: Formed through methylation reactions.
Scientific Research Applications
Nicotine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study alkaloid chemistry and synthetic methods.
Biology: Studied for its effects on nicotinic acetylcholine receptors and its role in neurotransmission.
Medicine: Investigated for potential therapeutic uses in treating conditions like Parkinson’s disease, Alzheimer’s disease, and depression
Industry: Used in the production of insecticides and as a veterinary vermifuge.
Mechanism of Action
Nicotine exerts its effects by binding to nicotinic acetylcholine receptors (nAChRs) located in the brain and other parts of the body . This binding stimulates the release of neurotransmitters, such as dopamine, which leads to its stimulant and addictive properties . Nicotine’s interaction with nAChRs also influences various cellular signaling pathways, contributing to its diverse physiological effects .
Comparison with Similar Compounds
Similar Compounds
Cotinine: A major metabolite of nicotine, less potent but still affects nAChRs.
Anabasine: Another alkaloid found in tobacco, structurally similar but less potent.
Neonicotinoids: Synthetic compounds structurally related to nicotine, used as insecticides.
Uniqueness
Nicotine is unique due to its high affinity for nAChRs and its dual stimulant and tranquilizing effects, depending on the mode of administration . Its addictive properties and widespread use in tobacco products also set it apart from other similar compounds .
Properties
Molecular Formula |
C16H22N2O6 |
---|---|
Molecular Weight |
341.37 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C16H22N2O6/c1-17-6-3-5-10(17)9-4-2-7-18(8-9)15-13(21)11(19)12(20)14(24-15)16(22)23/h2,4,7-8,10-15,19-21H,3,5-6H2,1H3/t10-,11-,12-,13+,14-,15+/m0/s1/i1D3 |
InChI Key |
SAWAIULJDYFLPD-QPGHRLPYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC[C@H]1C2=C[N+](=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O |
Canonical SMILES |
CN1CCCC1C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O |
Origin of Product |
United States |
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